

2-((4-Methoxybenzyl)amino)ethanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-((4-Methoxybenzyl)amino)ethanol
Cat. No.:	B3022562

[Get Quote](#)

An In-depth Technical Guide to **2-((4-Methoxybenzyl)amino)ethanol**: Properties, Synthesis, and Applications

Introduction

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a difunctional organic compound possessing both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate and building block in organic synthesis. The presence of the 4-methoxybenzyl (PMB) group, a common protecting group for amines, alongside a reactive hydroxyl group, offers significant versatility for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of **2-((4-Methoxybenzyl)amino)ethanol** are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

Core Chemical Properties

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.

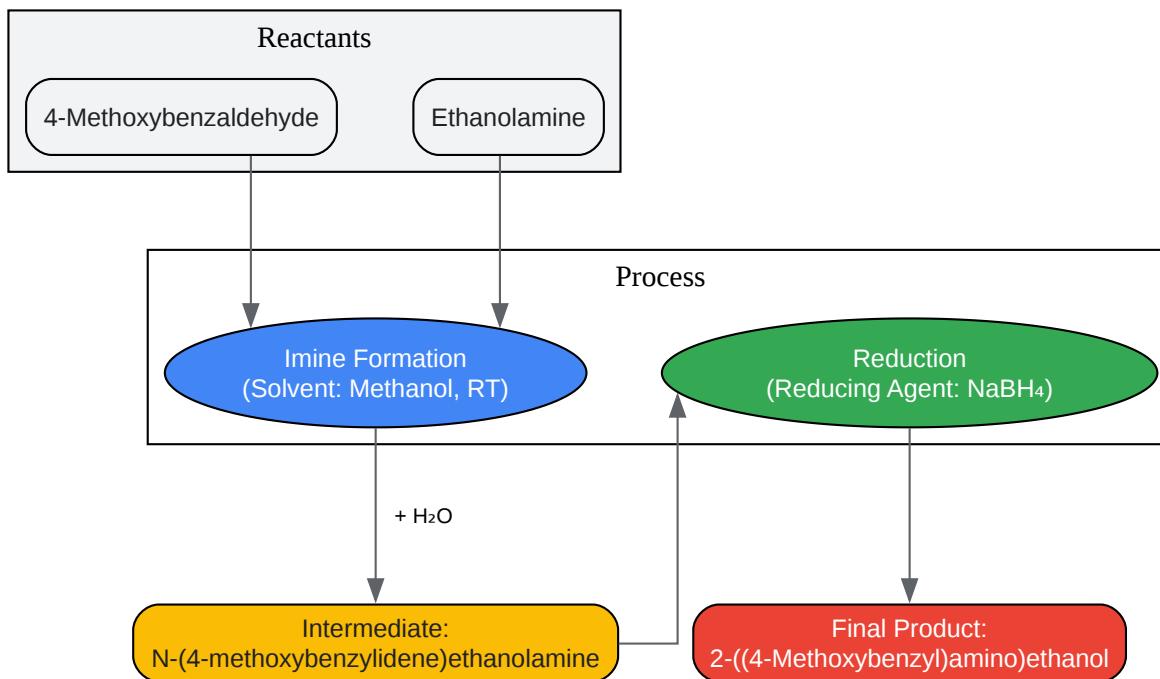
Property	Value	Source(s)
IUPAC Name	2-[(4-methoxyphenyl)methylamino]ethanol	[1]
Synonyms	2-[(4-methoxybenzyl)amino]ethanol, N-(4-methoxybenzyl)ethanolamine	[1]
CAS Number	64834-63-5	[2] [3]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1] [2]
Molecular Weight	181.23 g/mol	[1] [3]
Physical Form	Liquid or Pale-yellow to Yellow-brown Solid	
Boiling Point	329.5 °C at 760 mmHg	
Flash Point	153.1 °C	
Purity (Typical)	≥95%	[3]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature	[2]

Predicted Spectroscopic Data

While experimental spectra are proprietary to suppliers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are invaluable for reaction monitoring and structural confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (OCH₃) around δ 3.8 ppm, and singlets or multiplets for the benzylic (Ar-CH₂-N), methylene (N-CH₂), and alcohol (CH₂-OH) protons. The labile N-H and O-H protons may appear as broad singlets.

- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the $3300\text{-}3400\text{ cm}^{-1}$ region, corresponding to the O-H and N-H stretching vibrations. Other key signals include C-H stretches from the aromatic ring and alkyl chain, and a strong C-O stretch from the ether linkage around 1250 cm^{-1} .
- MS (Mass Spectrometry): The predicted monoisotopic mass is 181.1103 Da .^[4] The mass spectrum would show a molecular ion peak $[\text{M}]^+$ at m/z 181. A prominent fragment would be the tropylium-like ion from the cleavage of the benzyl C-N bond at m/z 121 (the 4-methoxybenzyl cation). Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.^[4]


Synthesis and Reactivity

Primary Synthetic Pathway: Reductive Amination

The most direct and industrially scalable synthesis of **2-((4-Methoxybenzyl)amino)ethanol** is through the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This method is efficient and proceeds in a two-stage, one-pot process.^[5]

- Imine Formation: 4-methoxybenzaldehyde reacts with the primary amine of ethanolamine to form a Schiff base (imine) intermediate, with the concurrent elimination of water.
- Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild reducing agent, such as sodium borohydride (NaBH_4), to yield the final secondary amine product.

Expert Insight: The choice of sodium borohydride is strategic. It is a mild reducing agent that is highly selective for the imine functional group in the presence of the aldehyde (if any remains) and does not reduce the aromatic ring. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-((4-Methoxybenzyl)amino)ethanol** via reductive amination.

Detailed Experimental Protocol (Illustrative)

- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Add ethanolamine (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde and formation of the imine.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours until TLC indicates the complete

disappearance of the imine intermediate.

- **Work-up and Purification:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity

The reactivity of **2-((4-Methoxybenzyl)amino)ethanol** is governed by its three primary functional groups: the secondary amine, the primary alcohol, and the electron-rich aromatic ring.

- **Secondary Amine:** The nitrogen atom is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and participate in various coupling reactions. The 4-methoxybenzyl (PMB) group can also serve as a protecting group, which can be removed under oxidative or strongly acidic conditions to reveal the primary amine, N-benzylethanolamine.
- **Primary Alcohol:** The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acid chlorides, or converted into an ether.
- **Aromatic Ring:** The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions.

Applications in Research and Drug Development

The unique combination of functional groups makes **2-((4-Methoxybenzyl)amino)ethanol** a versatile scaffold in medicinal chemistry.

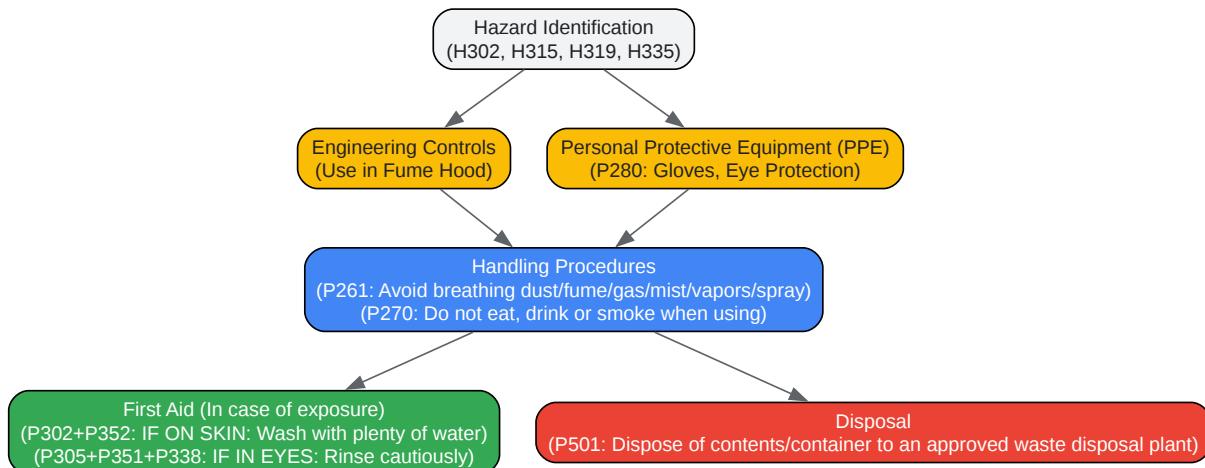
- **Building Block for Bioactive Molecules:** As a β -amino alcohol derivative, this compound serves as a precursor for molecules targeting various biological pathways. Research has identified β -amino alcohols as a class of inhibitors for the Toll-Like Receptor 4 (TLR4)/MD-2 complex, which is implicated in inflammatory responses and sepsis.^[6] This suggests that derivatives of **2-((4-Methoxybenzyl)amino)ethanol** could be explored as potential anti-inflammatory agents.

- **Intermediate in Pharmaceutical Synthesis:** The structural motif is present in several pharmaceutical agents. For instance, the synthesis of long-acting β 2-agonists like Formoterol involves intermediates with a similar N-aralkyl-aminoethanol structure.[7] This compound can therefore be used as a starting material or fragment for the synthesis of new drug candidates.
- **Scaffold for Chemical Libraries:** Due to its dual reactivity, it is an excellent starting point for creating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns. The amine and alcohol moieties can be functionalized independently to generate a wide array of derivatives.

Safety and Handling

Understanding the hazards associated with **2-((4-Methoxybenzyl)amino)ethanol** is critical for its safe handling in a laboratory setting.[1]

GHS Hazard Classification


The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific target organ toxicity	H335	May cause respiratory irritation

Signal Word:Warning[1] Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and PPE

A logical approach to safety involves identifying hazards and implementing appropriate controls.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe handling of **2-((4-Methoxybenzyl)amino)ethanol**.

First Aid Measures:

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]
- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
- If Inhaled: Move person into fresh air.

All laboratory work involving this chemical should be conducted by technically qualified individuals in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64834-63-5|2-((4-Methoxybenzyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 3. 64834-63-5 2-((4-Methoxybenzyl)amino)ethanol AKSci W7625 [aksci.com]
- 4. PubChemLite - 2-((4-methoxybenzyl)amino)ethanol (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Development of β -Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-((4-Methoxybenzyl)amino)ethanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3022562#2-4-methoxybenzyl-amino-ethanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com